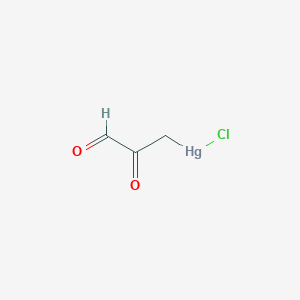
Chloro(2,3-dioxopropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(2,3-dioxopropyl)mercury typically involves the reaction of mercuric chloride with 2,3-dioxopropanal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product. Safety measures are crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,3-dioxopropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury or lower oxidation state mercury compounds.
Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines are employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury. Substitution reactions result in various organomercury derivatives.
Scientific Research Applications
Chloro(2,3-dioxopropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of mercury poisoning.
Industry: It is used in the production of other organomercury compounds and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which chloro(2,3-dioxopropyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. It can also interact with nucleic acids, affecting DNA and RNA function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of the 2,3-dioxopropyl moiety.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to the mercury atom.
Uniqueness
Chloro(2,3-dioxopropyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 2,3-dioxopropyl moiety allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62830-21-1 |
|---|---|
Molecular Formula |
C3H3ClHgO2 |
Molecular Weight |
307.10 g/mol |
IUPAC Name |
chloro(2,3-dioxopropyl)mercury |
InChI |
InChI=1S/C3H3O2.ClH.Hg/c1-3(5)2-4;;/h2H,1H2;1H;/q;;+1/p-1 |
InChI Key |
NRXWOTBDVDMCNJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C=O)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















